molecular formula C14H19N5O2 B2638261 2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide CAS No. 339279-31-1

2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide

Cat. No.: B2638261
CAS No.: 339279-31-1
M. Wt: 289.339
InChI Key: XWMBHHNYSAVNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[45]decane-8-carboxamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the spirocyclic intermediate is treated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions, using reagents such as halides or organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure makes it an interesting subject for stereochemical studies and the development of new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound is explored for its potential pharmacological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research may focus on its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-3-oxo-1,2,4,8-tetraazaspiro[45]decane-8-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

2-(4-methylphenyl)-3-oxo-1,2,4,8-tetrazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-10-2-4-11(5-3-10)19-13(21)16-14(17-19)6-8-18(9-7-14)12(15)20/h2-5,17H,6-9H2,1H3,(H2,15,20)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMBHHNYSAVNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)NC3(N2)CCN(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.